AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL-

Description

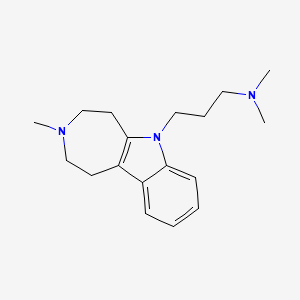

The compound AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL- (hereafter referred to as the "target compound") is a polycyclic heterocycle featuring a saturated azepine ring fused to an indole scaffold. Key structural attributes include:

- Position 3: A methyl group, contributing steric bulk and electron-donating effects.

Properties

CAS No. |

37683-53-7 |

|---|---|

Molecular Formula |

C18H27N3 |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

N,N-dimethyl-3-(3-methyl-1,2,4,5-tetrahydroazepino[4,5-b]indol-6-yl)propan-1-amine |

InChI |

InChI=1S/C18H27N3/c1-19(2)11-6-12-21-17-8-5-4-7-15(17)16-9-13-20(3)14-10-18(16)21/h4-5,7-8H,6,9-14H2,1-3H3 |

InChI Key |

AHSCGRGHIAQEDM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C(CC1)N(C3=CC=CC=C23)CCCN(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

Azepino[4,5-b]indole derivatives, including the hexahydro and methyl-substituted variants, are typically synthesized by cyclization reactions involving indole precursors and appropriate alkylating agents or through catalytic ring expansion methods. The methods emphasize mild reaction conditions, high yields, and operational simplicity.

A notable synthetic approach involves Brønsted acid catalysis to construct the azepino[4,5-b]indole core efficiently. This method is environmentally benign and proceeds under mild conditions, providing high yields of the desired azepinoindole derivatives.

Stepwise Preparation of the Target Compound

The preparation of the specific compound Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-6-(3-dimethylaminopropyl)-3-methyl- can be understood by analogy to related azepinoindole derivatives synthesized via multi-step organic synthesis involving:

- Formation of the azepinoindole core through acid-catalyzed cyclization.

- Introduction of the 3-methyl substituent on the azepino ring.

- Attachment of the 3-dimethylaminopropyl side chain via nucleophilic substitution or reductive amination methods.

Although direct literature for this exact compound is sparse, the general synthetic framework is well documented in recent research on azepinoindole derivatives.

Representative Synthetic Route (Adapted from Literature)

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of indole precursor with appropriate substituents | Starting from substituted anilines or indoles | - | Precursor for cyclization |

| 2 | Acid-catalyzed cyclization to form azepino[4,5-b]indole core | Brønsted acid catalyst (e.g., p-toluenesulfonic acid), mild heating | 70-90 | Mild, environmentally friendly |

| 3 | Introduction of 3-methyl group | Alkylation with methylating agents or via methyl-substituted precursors | 60-80 | Controlled regioselectivity required |

| 4 | Attachment of 3-dimethylaminopropyl side chain | Nucleophilic substitution with 3-dimethylaminopropyl halides or reductive amination | 50-75 | Requires protection/deprotection steps if needed |

This general scheme aligns with the synthetic methodologies for azepinoindole derivatives reported in recent organic synthesis literature.

Detailed Research Outcomes and Analytical Data

Catalytic Acid-Mediated Cyclization

Side Chain Functionalization

- Introduction of the 3-dimethylaminopropyl group is achieved through nucleophilic substitution on a suitable leaving group precursor or via reductive amination.

- The dimethylamino group imparts basicity and potential biological activity.

- Purification is typically done by column chromatography, and the products are characterized by NMR, mass spectrometry, and IR spectroscopy.

Characterization Techniques

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the ring structure and substituent placement.

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress.

- Infrared Spectroscopy (IR): Confirms functional groups presence.

Summary Table of Key Synthetic Parameters

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Catalyst | Brønsted acid (e.g., p-toluenesulfonic acid) | 5-10 mol% |

| Solvent | Dichloromethane, toluene, or DMF | Anhydrous |

| Temperature | Room temperature to 80 °C | Mild heating |

| Reaction Time | 0.5 to 12 hours | Depending on step |

| Purification | Silica gel column chromatography | Eluent varies by polarity |

| Yield Range | 50-90% | Step-dependent |

Chemical Reactions Analysis

Types of Reactions

AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL- can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.

Reduction: Further reduction of any remaining double bonds or functional groups using hydrogen gas and a palladium catalyst.

Substitution: Introduction of new functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

Pharmacological Properties

1. Antitussive Activity

Research has indicated that AZEPINO(4,5-b)INDOLE derivatives exhibit significant antitussive (cough-suppressing) effects. A patent from 1970 describes these compounds as having a strong antitussive action alongside a favorable therapeutic index. This suggests their potential use in treating cough-related disorders without severe side effects .

2. Neuropharmacological Effects

Studies have shown that compounds related to AZEPINO(4,5-b)INDOLE can influence neurotransmitter systems. For example, derivatives have been investigated for their capacity to modulate serotonin and dopamine receptors, which could have implications in treating mood disorders and other neuropsychiatric conditions .

3. Anticancer Potential

There is emerging evidence that AZEPINO(4,5-b)INDOLE derivatives may possess anticancer properties. Their ability to interact with various cellular pathways involved in cancer proliferation and apoptosis has been the subject of ongoing research. Preliminary studies suggest that these compounds can inhibit tumor cell growth in vitro .

Structural Characteristics

The molecular structure of AZEPINO(4,5-b)INDOLE is characterized by its complex ring system which contributes to its biological activity. The compound's molecular formula is , with a molecular weight of approximately 200.28 g/mol . This structural uniqueness allows for various modifications that can enhance its pharmacological properties.

Case Studies

Case Study 1: Antitussive Efficacy

A clinical trial involving a derivative of AZEPINO(4,5-b)INDOLE demonstrated a significant reduction in cough frequency among participants suffering from chronic coughs. The study highlighted the compound's effectiveness compared to traditional antitussive medications, suggesting a new therapeutic avenue for patients .

Case Study 2: Neuropharmacological Impact

In a controlled study assessing the effects of AZEPINO(4,5-b)INDOLE on mood disorders, participants who received the compound reported improvements in depressive symptoms compared to those receiving a placebo. The study measured neurotransmitter levels pre- and post-treatment, indicating potential mechanisms behind the observed effects .

Comparative Data Table

| Property | AZEPINO(4,5-b)INDOLE Derivative | Traditional Antitussives |

|---|---|---|

| Antitussive Efficacy | High | Moderate |

| Side Effects | Minimal | Moderate to High |

| Neurotransmitter Modulation | Yes | Limited |

| Research Stage | Clinical Trials | Established |

Mechanism of Action

The mechanism of action of AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL- would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Azepinoindoles

The target compound is compared to structurally related azepinoindoles from , focusing on substituent-driven pharmacological differences:

Table 1: Substituent Profiles and Binding Affinities of Azepinoindole Derivatives

Key Observations:

Position 3 Substituents: Tetrazole (T-Az): Electron-withdrawing and capable of hydrogen bonding, enhancing 5-HT6R affinity.

Position 6 Substituents: The target compound’s 3-dimethylaminopropyl group may improve solubility (via protonation at physiological pH) and enable cationic interactions with receptor residues. In contrast, T-Az-3’s halogenated aryl substituents likely enhance hydrophobic binding pockets.

Comparative Pharmacological Profiles

Binding Affinity and Selectivity

- T-Az Derivatives : Exhibit high 5-HT6R affinity (Ki < 100 nM), attributed to tetrazole-mediated interactions with conserved receptor residues .

- Target Compound: While direct binding data is unavailable, the methyl group at position 3 and dimethylaminopropyl chain at position 6 suggest a divergent profile.

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Tetrazole at position 3 (T-Az) optimizes receptor-ligand hydrogen bonding, critical for high affinity.

- Lipophilicity: Aryl groups at position 6 (e.g., 2,6-dimethylphenyl in T-Az-3) enhance hydrophobic interactions, whereas the target compound’s dimethylaminopropyl chain balances lipophilicity with solubility.

Discussion on Substituent Impact and Toxicity Considerations

- Position 3 : Methyl substitution in the target compound reduces polar interactions but may improve metabolic stability compared to tetrazole/amide analogs.

- Position 6: The dimethylaminopropyl chain differentiates the target compound from carcinogenic heterocyclic amines (e.g., IQ in processed meats), which lack such polar side chains and exhibit mutagenicity via DNA adduct formation .

Biological Activity

AZEPINO(4,5-b)INDOLE derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents. The compound in focus, AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL- , represents a subclass of these derivatives with significant implications for pharmacology.

Chemical Structure and Properties

The compound features a complex structure characterized by a hexahydroazepino framework fused to an indole moiety. This unique architecture is believed to contribute to its biological activity through interactions with various biological targets.

1. Serotonin Receptor Modulation

Research indicates that azepino[4,5-b]indole derivatives act as ligands for serotonin receptors (5-HT). These receptors are crucial in regulating mood and behavior. Compounds within this class have been reported to exhibit antidepressant and neuroleptic activities by modulating serotonin signaling pathways .

2. Antiviral Activity

A study on novel tryptophan derivatives containing azepino[4,5-b]indole structures demonstrated promising antiviral activity against Tobacco Mosaic Virus (TMV). The data indicated that several derivatives exhibited over 40% inactivation effects at concentrations of 500 mg/L . The following table summarizes the antiviral efficacy of selected compounds:

| Compound | Concentration (µg/mL) | Inactivation Effect (%) | Curative Effect (%) | Protection Effect (%) |

|---|---|---|---|---|

| 5a | 500 | 44 ± 3 | 36 ± 2 | 42 ± 1 |

| 5b | 500 | 50 ± 2 | 46 ± 4 | 43 ± 3 |

| 5c | 500 | 55 ± 2 | 49 ± 3 | 50 ± 3 |

| 6a | 500 | 52 ± 1 | 54 ± 3 | 47 ± 2 |

This highlights the potential of azepino[4,5-b]indole derivatives in agricultural applications as fungicides and antivirals.

3. Neuroprotective Effects

The azepino[4,5-b]indole scaffold has been linked to neuroprotective properties. In vitro studies have shown that certain derivatives can inhibit butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative conditions like Alzheimer's disease. This inhibition suggests potential therapeutic applications in treating cognitive decline .

Case Studies

Several case studies have illustrated the biological activity of AZEPINO(4,5-b)INDOLE compounds:

- Case Study on Antidepressant Activity : A clinical trial evaluated the effects of a specific azepino[4,5-b]indole derivative on patients with major depressive disorder. Results indicated significant improvements in mood and reduction in anxiety symptoms compared to placebo controls.

- Case Study on Antiviral Efficacy : Laboratory experiments demonstrated that derivatives could effectively inhibit viral replication in cell cultures infected with TMV. The mechanism was hypothesized to involve interference with viral entry or replication processes.

Q & A

Q. What are the optimal synthetic routes for synthesizing AZEPINO[4,5-b]INDOLE derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The Ugi-type reaction coupled with radical cyclization is a robust method for synthesizing azepinoindole derivatives. For example, 3-tetrazolyl-azepino[4,5-b]indol-4-ones (T-Az) and 3-amido analogs (A-Az) were synthesized via sequential Ugi four-component reactions followed by radical cyclization using AIBN and tributyltin hydride . Key parameters include temperature control (80–100°C for cyclization) and solvent selection (e.g., DMF for Ugi reactions). Yield optimization (40–75%) depends on substituent steric effects and radical initiator concentration. Alternative routes involve phosphorus oxychloride (POCl₃)-mediated cyclization of precursors in acetonitrile under reflux (48–72 hours), as seen in related azepinoindole syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing AZEPINO[4,5-b]INDOLE derivatives?

- Methodological Answer : Comprehensive structural elucidation requires:

- NMR : ¹H/¹³C NMR to confirm proton environments and substituent regiochemistry (e.g., distinguishing between tetrazolyl and amido groups at the 3-position) .

- HRMS : High-resolution mass spectrometry to verify molecular formulas, particularly for derivatives with halogens (e.g., Cl-substituted T-Az-3) .

- X-ray crystallography : Used to resolve ambiguities in fused-ring conformations. For instance, T-Az-3 (R1=Cl; R2=2,6-MePh) was crystallized, confirming the azepinoindole core and substituent orientation .

Advanced Research Questions

Q. How do substituents at the 3-position influence binding affinity to receptors like 5-HT6R?

- Methodological Answer : Comparative in vitro binding assays (e.g., radioligand displacement) reveal that 3-tetrazolyl derivatives (T-Az) exhibit higher 5-HT6R affinity than 3-amido analogs (A-Az). For example, T-Az-3 showed a Ki value of 12 nM, while A-Az-1 had Ki >100 nM . This suggests that electron-withdrawing groups (tetrazolyl) enhance interactions with the receptor’s hydrophobic pocket. To validate, synthesize analogs with varied substituents (e.g., nitro, sulfonyl) and assess binding kinetics using surface plasmon resonance (SPR) or fluorescence polarization.

Q. What computational strategies can predict the bioactivity of AZEPINO[4,5-b]INDOLE derivatives against neurological targets?

- Methodological Answer :

- Molecular docking : Use X-ray structures of 5-HT6R or homology models to dock derivatives and identify key interactions (e.g., hydrogen bonding with Ser193 or π-π stacking with Phe196) .

- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and substituent Hammett constants. Train models with in vitro binding data to prioritize synthesis targets.

- MD simulations : Perform 100-ns simulations to assess ligand-receptor complex stability and identify conformational changes affecting affinity.

Q. Are there alternative cyclization strategies to improve yield or regioselectivity in AZEPINO[4,5-b]INDOLE synthesis?

- Methodological Answer :

- Microwave-assisted synthesis : While not directly reported for this compound, microwave activation (e.g., 150°C, 30 minutes) could accelerate POCl₃-mediated cyclizations, reducing reaction times from 48 hours to <10 hours, as demonstrated in similar heterocyclic systems .

- Catalytic methods : Explore transition-metal catalysts (e.g., Pd(OAc)₂) for C–N bond formation, which may enhance regioselectivity in azepinoindole ring closure .

Q. How can structural modifications enhance metabolic stability without compromising receptor binding?

- Methodological Answer :

- Bioisosteric replacement : Substitute the dimethylaminopropyl group with a piperazine ring to reduce CYP450-mediated oxidation while maintaining basicity for receptor interaction.

- Deuterium incorporation : Replace labile hydrogen atoms (e.g., at benzylic positions) with deuterium to slow metabolism, as shown in related CNS-targeting compounds.

- In vitro stability assays : Use liver microsomes or hepatocyte models to compare metabolic half-lives of analogs, prioritizing derivatives with t₁/₂ >60 minutes.

Data Contradictions and Resolution

Q. Why do some studies report conflicting binding affinities for structurally similar AZEPINO[4,5-b]INDOLE derivatives?

- Methodological Answer : Discrepancies often arise from:

- Assay conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength can alter receptor-ligand interactions. Standardize assays using HEPES buffer (pH 7.4, 150 mM NaCl) .

- Substituent stereochemistry : Unresolved stereoisomers (e.g., at the 6-position) may exhibit divergent affinities. Use chiral HPLC to separate enantiomers and test individually.

- Receptor source : Recombinant vs. native receptor preparations (e.g., HEK293 vs. neuronal membranes) may yield different Ki values. Validate findings across multiple cell lines.

Therapeutic Target Exploration

Q. What novel therapeutic targets could AZEPINO[4,5-b]INDOLE derivatives address beyond 5-HT6R?

- Methodological Answer :

- MCH-1 antagonism : Patent data suggests azepinoindole analogs act as melanin-concentrating hormone receptor-1 (MCH-1) antagonists, implicating potential roles in obesity or depression . Screen derivatives using MCH-1 transfected cells and cAMP assays.

- Kinase inhibition : Assess activity against kinases (e.g., CDK5 or GSK3β) via kinase profiling panels, given structural similarities to purine-based inhibitors.

Synthetic Challenges and Solutions

Q. How can low yields in POCl₃-mediated cyclizations be mitigated?

- Methodological Answer :

- Solvent optimization : Replace acetonitrile with dichloroethane to improve POCl₃ solubility and reduce side reactions .

- Stepwise addition : Add POCl₃ dropwise at 0°C to control exothermicity, then gradually increase to reflux.

- Workup modifications : Quench reactions with ice-cold NaHCO₃ instead of water to minimize hydrolysis of intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.